methyl 4-(7H-purin-6-ylamino)benzoate
Overview
Description
Methyl 4-(7H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula C13H11N5O2. It is known for its unique structure, which includes a purine ring system attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7H-purin-6-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with a purine derivative under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate. This intermediate is then reacted with a purine derivative, such as 6-chloropurine, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7H-purin-6-ylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the purine ring or the benzoate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine ring, while reduction can lead to reduced forms of the benzoate ester or the purine ring. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Scientific Research Applications
Methyl 4-(7H-purin-6-ylamino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of methyl 4-(7H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The purine ring system allows for interactions with nucleic acids, potentially affecting DNA or RNA processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a different purine ring configuration.
Methyl 4-(7H-purin-8-ylamino)benzoate: Another isomer with a different attachment point on the purine ring.
Ethyl 4-(7H-purin-6-ylamino)benzoate: Similar compound with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(7H-purin-6-ylamino)benzoate is unique due to its specific purine ring configuration and the presence of a benzoate ester. This combination allows for distinct chemical reactivity and biological interactions compared to its similar compounds. Its unique structure makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(7H-purin-6-ylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)18-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPIOMJDUNZNLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353869 | |
Record name | methyl 4-(7H-purin-6-ylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-17-5 | |
Record name | NSC45386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(7H-purin-6-ylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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